4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3OS/c15-11-3-1-4-12-13(11)17-14(20-12)16-5-2-6-18-7-9-19-10-8-18/h1,3-4H,2,5-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKYUHYHVXVEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Benzothiazole Core Functionalization
This approach involves constructing the benzothiazole core, followed by selective functionalization to introduce the fluorine atom and the morpholine-containing side chain.
Step 1: Formation of Benzothiazole Core
- The benzothiazole nucleus is synthesized via condensation of suitable aromatic amines with elemental sulfur and other reagents under specific conditions.
- A typical method involves refluxing aromatic amines with elemental sulfur in a polar aprotic solvent such as DMSO or DMF at elevated temperatures (~140°C). This process facilitates double C–S and C–N bond formations, as demonstrated in recent environmentally friendly methods.
Step 2: Introduction of Fluoro Group and Side Chain
- The fluorine atom at the 4-position is introduced via nucleophilic aromatic substitution or electrophilic fluorination, depending on the precursor's substitution pattern.
- The side chain containing the 3-morpholin-4-ylpropyl group is attached via nucleophilic substitution or amide coupling reactions, often using activated intermediates like acyl chlorides or carbodiimides.
Example of a Multi-step Synthesis
- Preparation of benzothiazole core via sulfur-mediated cyclization of 2-aminobenzenethiol derivatives.
- Fluorination at the 4-position using N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
- Side chain attachment through nucleophilic substitution of a suitable halide precursor with 3-morpholin-4-ylpropylamine or its derivatives.
One-pot Multi-component Reactions
Recent advancements have demonstrated the feasibility of synthesizing benzothiazole derivatives via one-pot reactions, which are more efficient and environmentally friendly.
Three-Component Reaction Strategy
- React aromatic amines, elemental sulfur, and aldehydes or ketones in a single vessel under optimized conditions.
- For example, a three-component reaction involving aromatic amines, sulfur, and aldehydes in DMSO at elevated temperatures (~140°C) achieves high yields (~83-90%).
Application to Target Compound:
- The synthesis of 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can utilize a similar approach by selecting appropriate starting materials:
- Aromatic amine with a fluorine substituent.
- 3-morpholin-4-ylpropylamine or its derivatives.
- Elemental sulfur as the sulfur source.
| Reaction Parameters | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Three-component synthesis | Aromatic amine + sulfur + aldehyde | DMSO | 140°C | 22 h | 83-90% |
- The mechanism involves initial formation of an imine intermediate, followed by cyclization and sulfur incorporation, leading to benzothiazole formation.
- The process is scalable, with a 5 mmol-scale reaction yielding approximately 80% of the target compound.
Specific Research Findings and Data
Environmentally Friendly Synthesis
- A catalyst- and additive-free method was developed for benzothiazole synthesis from aromatic amines, elemental sulfur, and other raw materials, emphasizing green chemistry principles.
- The optimal conditions involve DMSO as solvent at 140°C, with 2 equivalents of amine and 3 equivalents of sulfur, providing yields up to 90%.
Incorporation of Fluorine and Morpholine
- Fluorinated benzothiazoles are synthesized via electrophilic fluorination or nucleophilic aromatic substitution, often post-core synthesis.
- The morpholine moiety is introduced through nucleophilic substitution of halogenated intermediates or via amide coupling reactions, with yields typically ranging from 75-87% depending on the method.
Summary of Key Preparation Methods
| Method Type | Advantages | Limitations | Typical Conditions | Typical Yield |
|---|---|---|---|---|
| Multi-step synthesis | Precise control over intermediates | Longer process | Reflux in DMSO/DMF at 140°C | 83-90% |
| One-pot multi-component | Efficient, environmentally friendly | Requires optimized conditions | DMSO, 140°C, 22 h | 80-90% |
| Reactions with activated intermediates | High selectivity | Use of specific reagents | Reflux, amide coupling | 75-87% |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular structures.
- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes, which can yield different derivatives useful for further research.
Biology
- Biological Probe : The compound is employed as a probe to study enzyme activities and protein interactions. Its ability to bind selectively to certain biological targets makes it valuable in biochemical assays.
- Investigating Biological Processes : Researchers use it to explore various biological pathways and mechanisms, contributing to a deeper understanding of cellular functions.
Medicine
- Drug Discovery : 4-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is investigated as a lead compound in drug development. Its structural features allow it to interact with biological targets relevant to therapeutic applications.
- Potential Therapeutic Applications : Studies are ongoing to evaluate its efficacy against specific diseases or conditions, particularly those involving enzyme inhibition or receptor modulation.
Industrial Applications
- Catalyst Development : The compound is explored for its potential use as a catalyst in industrial chemical processes, enhancing reaction efficiency and selectivity.
- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can be compared to the following analogs:
N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- Structure : Lacks the 4-fluoro substituent on the benzothiazole ring.
- Molecular Weight : 281.35 g/mol (vs. ~295.35 g/mol for the fluorinated derivative) .
- Activity : While specific biological data are unavailable, the absence of fluorine may reduce metabolic stability and target affinity compared to the fluorinated analog. This compound is marketed as an NHC ligand precursor, indicating utility in catalysis .
4-Fluoro-N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
- Structure : Features a shorter ethyl linker between the benzothiazole and morpholine groups.
- Molecular Weight : 281.35 g/mol .
- Implications : The shorter chain may reduce lipophilicity and alter pharmacokinetics compared to the propyl-linked derivative. This compound is listed as a building block for drug discovery, though biological data remain undisclosed .
4-Fluoro-N-[3-(1H-Imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- Structure : Substitutes the morpholine-propyl group with a pyridinylmethyl group and adds an isopropyl substituent.
- Molecular Weight : 283.39 g/mol .
Comparative Data Table
*Calculated based on similar derivatives.
Research Findings and Implications
Role of Fluorine : The 4-fluoro substituent in the target compound enhances electronegativity and metabolic stability, a common strategy in drug design to improve bioavailability .
Morpholine vs. Imidazole : Morpholine derivatives generally exhibit better solubility in aqueous media compared to imidazole analogs, which may favor in vivo efficacy .
Linker Length : The propyl linker in the target compound likely provides optimal flexibility for target engagement compared to shorter ethyl variants, balancing lipophilicity and steric effects .
Toxicity and Activity : While direct toxicity data for the target compound are unavailable, related benzothiazoles (e.g., BT4 derivatives) have undergone Toxi-light assays, suggesting similar evaluation protocols may apply .
Biological Activity
4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a synthetic organic compound with significant potential in various biological applications. Its unique chemical structure, which includes a benzothiazole ring and a morpholine moiety, contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the molecular formula C14H19FN2O2 and a molecular weight of approximately 295.38 g/mol. The presence of the fluorine atom and the morpholine group enhances its lipophilicity and biological activity, making it an interesting subject for research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activities and influence various biochemical pathways, which is crucial for its potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : Similar compounds have shown potent antiproliferative effects against several cancer cell lines. For instance, fluorinated benzothiazoles have been reported to induce cell death in sensitive cancer cells through metabolic activation and subsequent binding to macromolecules .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, enhancing its potential as a chemotherapeutic agent .
- Cytotoxicity : Studies have demonstrated that derivatives of benzothiazoles exhibit cytotoxic effects with varying degrees of selectivity towards different cancer cell lines .
Data Table: Biological Activity Summary
Case Studies
- Antiproliferative Effects : A study on fluorinated benzothiazoles indicated that compounds similar to this compound showed significant growth inhibition in estrogen receptor-positive and negative human mammary carcinoma cell lines. The IC50 values were reported in the nanomolar range, demonstrating strong antiproliferative properties .
- Metabolic Activation : Research highlights that certain benzothiazole derivatives undergo metabolic activation within sensitive cells, leading to the formation of reactive species that bind covalently to cellular macromolecules. This mechanism is crucial for their antiproliferative activity and suggests a pathway for developing targeted therapies .
Comparative Analysis
When compared with other similar compounds, such as 4-fluoro-N-(3-morpholin-4-ylpropyl)-benzamide or 5-(morpholin-4-yl)-N’-sulfonyl-thiadiazole derivatives, this compound exhibits distinct biological properties due to its specific structural features. This uniqueness allows for tailored modifications that can enhance its efficacy against specific targets.
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be adjusted to improve yield and purity?
Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions or nucleophilic substitution. For this compound, a plausible route includes:
- Step 1: Condensation of 2-aminobenzothiazole derivatives with morpholine-containing alkyl halides.
- Step 2: Fluorination at the 4-position using fluorinating agents like Selectfluor® or KF under controlled conditions .
- Optimization Tips:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency.
- Reflux temperatures (~90–120°C) improve reaction rates but require careful monitoring to avoid decomposition .
- Purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should be identified?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify resonances for the morpholine ring (δ 2.4–3.0 ppm, multiplet) and benzothiazole aromatic protons (δ 7.2–8.1 ppm).
- ¹³C NMR: Confirm the fluorine-coupled carbon (C-F, δ ~160 ppm) and benzothiazole C=S (δ ~165 ppm) .
- IR Spectroscopy: Look for absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-F stretching) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak [M+H]⁺ at m/z 336.12 (calculated for C₁₄H₁₇FN₃OS) .
Q. What in vitro assays are recommended for initial evaluation of the compound’s biological activity, particularly against cancer cell lines?
Methodological Answer:
- Cytotoxicity Assays:
- Enzyme Inhibition Studies:
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in modulating cancer-related signaling pathways?
Methodological Answer:
- Pathway Analysis:
- Transcriptomic Profiling:
- Molecular Dynamics Simulations:
- Model the compound’s binding to kinases (e.g., using AutoDock Vina) to predict interaction sites and affinity .
Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Standardization of Assay Conditions:
- Orthogonal Validation:
- Meta-Analysis:
- Aggregate data from multiple studies to identify trends or outliers using statistical tools (e.g., R or Python) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Methodological Answer:
- Systematic Substituent Modifications:
- Pharmacokinetic Profiling:
- In Vivo Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
